oct-5-en-2-ol
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Overview
Description
Oct-5-en-2-ol is an organic compound with the molecular formula C8H16O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oct-5-en-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 5-octene. In this method, 5-octene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Another method involves the reduction of oct-5-en-2-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group into a hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of oct-5-en-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the carbonyl group to a hydroxyl group, yielding this compound.
Chemical Reactions Analysis
Types of Reactions
Oct-5-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form oct-5-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to octane-2-ol by hydrogenation in the presence of a metal catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, CrO3
Reduction: NaBH4, LiAlH4, H2 with metal catalysts (Pd, Pt)
Substitution: SOCl2, PBr3
Major Products
Oxidation: Oct-5-en-2-one
Reduction: Octane-2-ol
Substitution: Oct-5-en-2-yl chloride or bromide
Scientific Research Applications
Oct-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of oct-5-en-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, this compound can be metabolized by enzymes such as alcohol dehydrogenases, which convert it into corresponding aldehydes or ketones. These metabolites can then enter various metabolic pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Oct-5-en-2-ol can be compared with other similar compounds, such as oct-5-en-3-ol and oct-5-en-4-ol. These compounds share the same carbon chain length and double bond position but differ in the location of the hydroxyl group. The unique position of the hydroxyl group in this compound gives it distinct chemical and physical properties, making it suitable for specific applications.
List of Similar Compounds
- Oct-5-en-3-ol
- Oct-5-en-4-ol
- Oct-5-en-2-one
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-5-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
LZHHQGKEJNRBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(C)O |
Origin of Product |
United States |
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